![molecular formula C16H9ClN2 B5713069 4-[2-(2-chlorophenyl)-1-cyanovinyl]benzonitrile](/img/structure/B5713069.png)
4-[2-(2-chlorophenyl)-1-cyanovinyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(2-chlorophenyl)-1-cyanovinyl]benzonitrile, also known as TBB or tubulin-bound paclitaxel, is a small molecule inhibitor that targets microtubules. Microtubules are essential components of the cytoskeleton and play a crucial role in cell division, intracellular transport, and maintenance of cell shape. TBB has been extensively studied for its potential use in cancer treatment due to its ability to disrupt microtubule dynamics and induce cell death.
Wirkmechanismus
4-[2-(2-chlorophenyl)-1-cyanovinyl]benzonitrile binds to the beta-tubulin subunit of microtubules, stabilizing them in a conformation that prevents further polymerization. This leads to the formation of aberrant microtubule structures and disruption of the cytoskeleton, ultimately resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
4-[2-(2-chlorophenyl)-1-cyanovinyl]benzonitrile has been shown to have potent anti-cancer activity in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. 4-[2-(2-chlorophenyl)-1-cyanovinyl]benzonitrile has also been shown to inhibit tumor growth in animal models of breast and lung cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[2-(2-chlorophenyl)-1-cyanovinyl]benzonitrile in lab experiments is its high potency and selectivity for cancer cells. It has been shown to have minimal effects on normal cells, making it a promising candidate for cancer therapy. However, one limitation is that 4-[2-(2-chlorophenyl)-1-cyanovinyl]benzonitrile has poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
Future research on 4-[2-(2-chlorophenyl)-1-cyanovinyl]benzonitrile could focus on improving its solubility and bioavailability, as well as investigating its potential use in combination with other anti-cancer agents. Additionally, further studies could explore the mechanism of action of 4-[2-(2-chlorophenyl)-1-cyanovinyl]benzonitrile and its effects on other cellular processes beyond microtubule dynamics. Finally, 4-[2-(2-chlorophenyl)-1-cyanovinyl]benzonitrile could be evaluated for its potential use in other diseases beyond cancer, such as neurodegenerative disorders.
Synthesemethoden
The synthesis of 4-[2-(2-chlorophenyl)-1-cyanovinyl]benzonitrile involves the reaction of 2-chlorobenzonitrile with ethyl 2-cyanoacrylate in the presence of a base. The resulting product is then treated with sodium methoxide to obtain the final compound, 4-[2-(2-chlorophenyl)-1-cyanovinyl]benzonitrile. The yield of the reaction is typically around 40-50%, and the purity of the product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-[2-(2-chlorophenyl)-1-cyanovinyl]benzonitrile has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a wide range of cancer cell lines, including breast, lung, and colon cancer. 4-[2-(2-chlorophenyl)-1-cyanovinyl]benzonitrile works by binding to the beta-tubulin subunit of microtubules, inhibiting their polymerization and leading to cell cycle arrest and apoptosis.
Eigenschaften
IUPAC Name |
4-[(E)-2-(2-chlorophenyl)-1-cyanoethenyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2/c17-16-4-2-1-3-14(16)9-15(11-19)13-7-5-12(10-18)6-8-13/h1-9H/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYQDHFMBSSWNR-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C2=CC=C(C=C2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-2-(2-chlorophenyl)-1-cyanoethenyl]benzonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.